molecular formula C12H12N2O3 B6135501 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid

3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid

Cat. No. B6135501
M. Wt: 232.23 g/mol
InChI Key: FPOGNBCPPCPGEM-ZAUJTXRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid, also known as 3-OPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the family of hydrazinecarboxylic acids and is structurally similar to the anti-cancer drug, methotrexate. 3-OPA has been found to exhibit anti-proliferative and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid is not fully understood. However, it is believed to act by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition leads to a decrease in the production of these molecules, resulting in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in immune cells. These effects suggest that 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid could be a potential therapeutic agent for the treatment of cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid has been found to exhibit low toxicity in animal studies, making it a potentially safe therapeutic agent. However, one limitation of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the study of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid. One area of research could focus on the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies could investigate the potential of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the mechanism of action of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid could be further elucidated to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid involves the reaction between hydrazine hydrate and acrylic acid, followed by the condensation of the resulting hydrazide with cinnamaldehyde. The final product is obtained by the oxidation of the resulting Schiff base with potassium permanganate. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-oxo-3-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(9-12(16)17)14-13-8-4-7-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)(H,16,17)/b7-4+,13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOGNBCPPCPGEM-ZAUJTXRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.